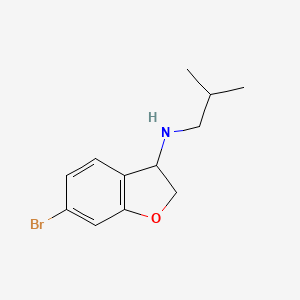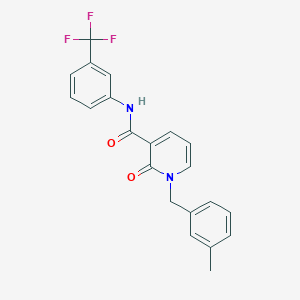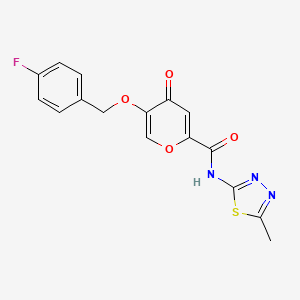![molecular formula C20H19ClN2O3S B2913758 3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide CAS No. 1251568-34-9](/img/structure/B2913758.png)
3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide” is a heterocyclic compound . It contains a pyridazin-3-one moiety, which is a six-membered ring with two adjacent nitrogen atoms and an oxygen atom . This structure is a common scaffold in medicinal chemistry and is present in some commercially available drugs .
Molecular Structure Analysis
The molecular formula of the compound is C17H11FN2O3, and it has a molecular weight of 310.28 . The structure includes a pyridazin-3-one ring, a fluorophenoxy group, and a methyl-furyl-methyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 310.28 . Other physical and chemical properties such as boiling point, solubility, and stability are not specified in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of heterocyclic compounds, including those similar to the compound , often involves complex reactions utilizing halogenated precursors, acetic acids, and specific catalysts. These processes are critical for creating specific functional groups that impart desired chemical properties (Sallam et al., 2021).
Structural Elucidation : Advanced techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations are employed to confirm the molecular structure and understand the electronic properties of synthesized compounds. These methods provide insights into the molecular geometry, electronic distribution, and potential reactive sites within the molecules, which are crucial for their applications in drug design and material science (Sallam et al., 2021).
Applications in Medicinal Chemistry
- Drug Design : The study of benzamides and related heterocyclic compounds is significant in medicinal chemistry for their potential therapeutic applications. Modifications in the heterocyclic ring structure, such as incorporating fluorophenoxy groups, can influence the biological activity and drug-likeness of these compounds. Although the specific applications of 3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide are not directly reported, related research emphasizes the importance of structural modifications in developing new therapeutic agents (Hebishy et al., 2020).
Material Science Applications
- Luminescent Properties : Benzamide derivatives with heterocyclic components such as pyridine and pyridazine have been explored for their luminescent properties. These compounds show potential in organic material applications, including organic light-emitting diodes (OLEDs) and other photoluminescent materials. The study of their photophysical properties reveals how structural variations can impact fluorescence and quantum yields, which is essential for designing materials with specific optical properties (Yamaji et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of F3406-1833 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . This glycoprotein plays a crucial role in the virus’s entry into host cells .
Mode of Action
F3406-1833 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm . This release initiates the transcription and replication of the virus genome .
Biochemical Pathways
The compound affects the pathway of viral entry into host cells. By inhibiting the pH-dependent fusion mediated by GP2, F3406-1833 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This action effectively halts the transcription and replication of the virus genome .
Pharmacokinetics
The compound’s strong anti-lcmv activity in the absence of cell toxicity suggests favorable bioavailability .
Result of Action
The molecular and cellular effects of F3406-1833’s action include the inhibition of LCMV cell entry and the prevention of viral genome transcription and replication . This results in the effective control of LCMV multiplication .
Action Environment
The action of F3406-1833 is influenced by the pH of the endosome compartment, as the compound interferes with the pH-dependent fusion mediated by GP2 . .
Propiedades
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14-8-9-15(12-16(14)21)23-13-19(20(24)22-10-4-5-11-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWVNJHLPLFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-hydroxyphenyl)acetamide](/img/structure/B2913675.png)


![benzo[b]thiophen-2-yl(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2913679.png)
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methylbenzamide](/img/structure/B2913681.png)



![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)
![1-(3-(methylthio)phenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2913690.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)